molecular formula C7H10N2O3S B8654915 3-(N-methylamino)aniline-4-sulfonic acid

3-(N-methylamino)aniline-4-sulfonic acid

Cat. No. B8654915
M. Wt: 202.23 g/mol
InChI Key: VXAOMQMMCGVYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05117050

Procedure details

115 g of 3-(N-acetylamino)aniline-4-sulfonic acid in 430 ml of water and 70 g of formic acid were boiled under reflux for 7 hours. The mixture was cooled to 20° C. and its pH then adjusted to 12 with caustic soda solution. 75 g of dimethyl sulfate were then added, and after 40 minutes the pH was adjusted to -0.5 with hydrochloric acid. The mixture was heated under reflux for 3 hours and then salted out with 150 g of sodium chloride. The pH was adjusted to 1.0 with caustic soda solution, and the precipitated 3-(N-methylamino)aniline-4-sulfonic acid was isolated by filtration.
Name
3-(N-acetylamino)aniline-4-sulfonic acid
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
430 mL
Type
solvent
Reaction Step Seven
Quantity
70 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][C:11]=1[S:12]([OH:15])(=[O:14])=[O:13])[NH2:8])(=O)C.[OH-].[Na+].S(OC)(OC)(=O)=O.Cl.[Cl-].[Na+]>O.C(O)=O>[CH3:1][NH:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][C:11]=1[S:12]([OH:15])(=[O:14])=[O:13])[NH2:8] |f:1.2,5.6|

Inputs

Step One
Name
3-(N-acetylamino)aniline-4-sulfonic acid
Quantity
115 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(N)C=CC1S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
150 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
430 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
70 g
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=C(N)C=CC1S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.